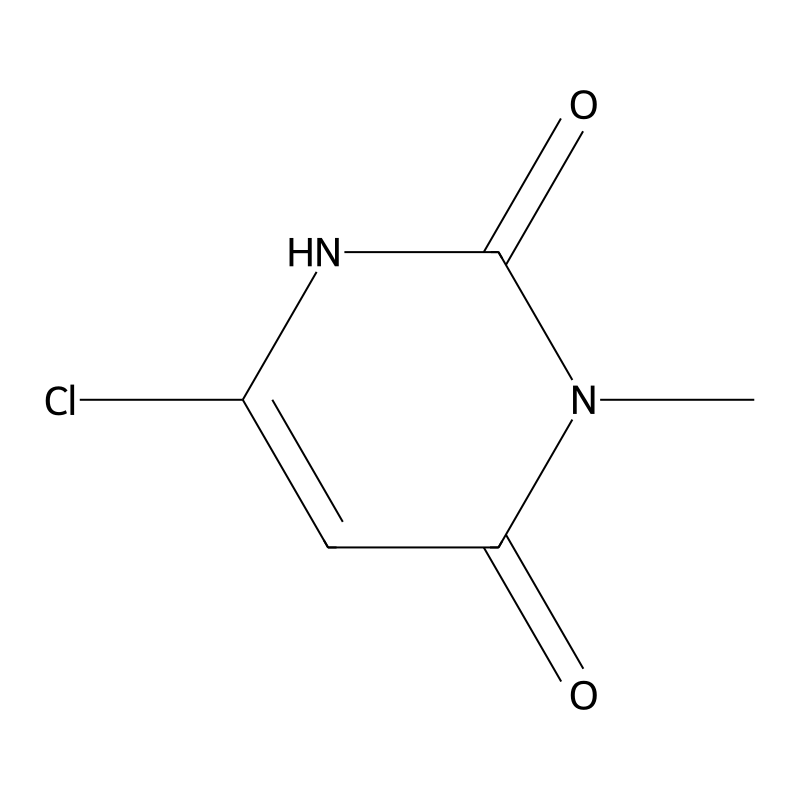

6-Chloro-3-methyluracil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Anticancer Properties:

6-Chloro-3-methyluracil (6-Cl-3-MeU) has shown potential as an anticancer agent in various studies. Research suggests it may inhibit the growth and proliferation of certain cancer cell lines through various mechanisms, including:

- Interfering with DNA synthesis: 6-Cl-3-MeU can incorporate into DNA, leading to misincorporation of nucleotides and ultimately DNA replication arrest, hindering cancer cell growth.

- Inducing cell death: 6-Cl-3-MeU may trigger apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways [].

However, further research is needed to fully understand the efficacy and safety of 6-Cl-3-MeU as a potential cancer treatment [].

Potential Antiviral Properties:

Studies have also explored the potential of 6-Cl-3-MeU as an antiviral agent. Research suggests it may be effective against certain viruses, including:

- Herpes simplex virus (HSV): 6-Cl-3-MeU may inhibit the replication of HSV by interfering with its viral DNA polymerase [].

- Hepatitis B virus (HBV): Studies indicate that 6-Cl-3-MeU may suppress the replication of HBV by targeting specific viral enzymes involved in its life cycle [].

However, similar to its potential in cancer treatment, further research and clinical trials are needed to confirm the effectiveness and safety of 6-Cl-3-MeU as an antiviral therapy [].

Other Potential Applications:

Beyond its potential in cancer and antiviral therapy, 6-Chloro-3-methyluracil is also being investigated for its potential applications in:

- Antibacterial research: Studies are exploring the possibility of using 6-Cl-3-MeU to develop novel antibacterial agents.

- Enzyme inhibition: Research suggests that 6-Cl-3-MeU may act as an inhibitor for certain enzymes, potentially leading to the development of new drugs targeting specific biological processes [].

6-Chloro-3-methyluracil is a pyrimidine derivative with the molecular formula . It features a chlorine atom at the 6-position and a methyl group at the 3-position of the uracil structure. This compound is characterized by its white to off-white crystalline appearance and is soluble in various organic solvents. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Currently, there is no scientific research readily available detailing a specific mechanism of action for 6-chloro-3-methyluracil in biological systems. Its close relation to uracil suggests a potential role in similar processes, but further studies are needed to confirm this.

The ability of 6-chloro-3-methyluracil to form complexes with metal ions like copper raises possibilities for its involvement in metal-binding processes. However, the specific mechanism and its biological significance remain unclear and require further investigation [].

- Halogenation: The introduction of halogen atoms can modify its reactivity and biological properties.

- Alkylation: The methyl group can participate in further alkylation reactions, leading to derivatives with altered pharmacological profiles.

- Coordination Chemistry: It has been utilized to form coordination complexes, such as copper(II) complexes, which exhibit unique structural and biofunctional properties .

Research indicates that 6-chloro-3-methyluracil possesses notable biological activities. It has been shown to exhibit:

- Antibacterial Properties: The copper(II) complex derived from 6-chloro-3-methyluracil demonstrates significant antibacterial activity against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) .

- Antioxidant Activity: Studies have indicated that the compound may also possess antioxidant properties, contributing to its potential therapeutic applications .

The synthesis of 6-chloro-3-methyluracil typically involves several steps:

- Formation of Intermediate: Methylurea is reacted with malonic acid or its esters under alkaline conditions to form an intermediate compound, often 1-methyl barbituric acid .

- Chlorination: The intermediate is then chlorinated using phosphorus oxychloride, resulting in the formation of 6-chloro-3-methyluracil .

- Purification: The crude product undergoes purification processes such as recrystallization or decolorization using activated carbon to yield pure 6-chloro-3-methyluracil .

6-Chloro-3-methyluracil has several applications in various fields:

- Pharmaceuticals: Its derivatives are explored for their potential as antiviral and antibacterial agents.

- Coordination Chemistry: As a ligand, it forms complexes with metals, which can be utilized in catalysis and material science .

- Research: It serves as a building block for synthesizing other biologically active compounds.

Studies on the interactions of 6-chloro-3-methyluracil have revealed its ability to form stable complexes with transition metals. For instance, when coupled with copper(II), it forms a complex that exhibits distinct structural features and significant bioactivity. This interaction enhances the compound's potential for therapeutic applications, particularly in antimicrobial treatments .

Several compounds share structural similarities with 6-chloro-3-methyluracil. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Uracil | Base structure without chlorine or methyl | Naturally occurring nucleobase |

| 5-Methyluracil | Methyl group at the 5-position | Commonly found in RNA |

| 1-Methylbarbituric Acid | Similar backbone but different substitutions | Used in sedative medications |

| 2-Chlorouracil | Chlorine at the 2-position | Anticancer agent used in chemotherapy |

6-Chloro-3-methyluracil stands out due to its unique combination of chlorine and methyl substitutions, which influence its biological activity and potential applications in medicinal chemistry.

The cyclocondensation of dimethyl malonate with N-methylurea represents a cornerstone of 6-chloro-3-methyluracil synthesis. This reaction proceeds under alkaline conditions, typically employing sodium methoxide as a base in methanol or ethanol. Key parameters include:

The reaction mechanism involves deprotonation of N-methylurea by sodium methoxide, forming a nucleophilic intermediate that attacks the malonate carbonyl. Subsequent cyclization yields 1-methylbarbituric acid derivatives, which are then chlorinated. Reflux durations of 6–10 hours achieve >90% conversion, with yields reaching 92–93% after pH adjustment and filtration.

Alkaline Cyclization Mechanisms Mediated by Sodium Methoxide

Sodium methoxide catalyzes the cyclization step by deprotonating both reactants, facilitating nucleophilic attack. Its role extends to:

- Stabilization of intermediates: The methoxide ion stabilizes the enolate form of dimethyl malonate, enhancing reactivity.

- pH control: Maintains alkalinity (pH >10) to prevent premature protonation of intermediates.

- Solvent compatibility: Dissolves reactants effectively in methanol or ethanol, ensuring homogeneous reaction mixtures.

Critical optimizations include:

- Catalyst loading: 25–30% of the total reactant weight.

- Post-reaction workup: Acetic acid neutralization to pH 5–8 precipitates the intermediate, isolating it via vacuum filtration.

Temperature-Controlled Phosphorus Oxychloride Halogenation Protocols

Halogenation at the 6-position is achieved using phosphorus oxychloride (POCl₃) in acetonitrile. Key parameters include:

The mechanism involves POCl₃ activating the carbonyl group, enabling electrophilic substitution. Temperature control is critical, as higher temperatures (>15°C) lead to side reactions such as over-chlorination or ring degradation. Yields of 86–88% are reported for this step, with purity >99% after recrystallization.

Recrystallization Techniques for Yield Maximization and Purity Enhancement

Recrystallization from methanol-water mixtures is pivotal for isolating high-purity 6-chloro-3-methyluracil.

This method reduces residual impurities (e.g., unreacted urea, POCl₃) and improves crystal morphology. Purity levels exceeding 99% are routinely achieved, as confirmed by HPLC and NMR analyses.

Solvent Selection Criteria in Multi-Step Synthesis Pathways

Solvent choice critically influences reaction efficiency and byproduct formation:

Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic substitution rates, while protic solvents (methanol) facilitate nucleophilic reactions. Solvent recycling strategies, such as distillation of excess POCl₃, improve cost efficiency.

Role in Dipeptidyl Peptidase-IV (DPP-4) Inhibitor Production

6-Chloro-3-methyluracil acts as a foundational building block for DPP-4 inhibitors, which are pivotal in managing type 2 diabetes by prolonging incretin hormone activity. The compound’s chlorine atom undergoes nucleophilic displacement with 4-aminopiperidine derivatives to form substituted uracil-piperidine hybrids, a structural motif critical for DPP-4 binding [2] [3]. For example, in the synthesis of 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives (e.g., compounds 9a–9l), 6-chloro-3-methyluracil reacts with quinazoline intermediates under basic conditions, achieving yields of 89–95% after recrystallization [2].

Molecular docking studies reveal that these derivatives interact with the DPP-4 catalytic triad (Ser630, Asp708, His740) through hydrogen bonding and hydrophobic interactions. The uracil moiety forms hydrogen bonds with Arg125 and Ser630, while substituted benzyl groups occupy the S1 pocket lined by Tyr662 and Trp659 [2]. Optimized derivatives, such as 9j (4-bromo benzyl), exhibit docking scores of −10.7 kcal/mol, correlating with potent inhibitory activity [2].

Mechanistic Pathways for Alogliptin Benzoate Precursor Formation

In the synthesis of alogliptin benzoate, a commercial DPP-4 inhibitor, 6-chloro-3-methyluracil undergoes condensation with 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (10) to form the pyrimidine-2,4-dione core [3]. A Hofmann rearrangement using iodobenzene diacetate (PIDA) converts the nitrile group of 10 into a primary amine, introducing the chiral (R)-3-aminopiperidine moiety essential for enantioselectivity [3].

Key reaction parameters include:

- Solvent System: Isopropanol and dichloromethane enhance solubility during recrystallization.

- Catalyst: Ruthenium complexes (e.g., Ru(CF3CO2)2{(S)-phanephos}) achieve enantiomeric excess (ee) >99% in asymmetric hydrogenation steps [3].

- Scale-Up: A 50.0 kg batch of 10 yields 25.5 kg of (R)-nipecotamide p-toluenesulfonate with 68% efficiency [3].

Table 1: Optimization of Alogliptin Intermediate Synthesis

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Isopropanol/Dichloromethane | 92 | 99.7 |

| Catalyst Loading | 0.001 equiv Ru(CF3CO2)2{(S)-binap} | 76 | 99.5 |

| Reaction Time | 24 h | 89 | 99.3 |

Optimization of Chlorination Efficiency for Helicobacter pylori Targets

Chlorination efficiency at the C6 position of 3-methyluracil directly impacts the synthesis of antimicrobial agents targeting Helicobacter pylori. The patent-pending method employs phosphoryl trichloride (PCl3) in acetonitrile under reflux, achieving 98% conversion to 6-chloro-3-methyluracil [1]. Critical factors include:

- Temperature Control: Maintaining 80–85°C prevents byproduct formation.

- Solvent Choice: Acetonitrile outperforms toluene or THF due to superior PCl3 solubility.

- Workup Protocol: Suction filtration and washing with ice-water remove residual phosphoryl chloride, yielding a crude product with 95% purity [1].

Comparative studies show that substituting PCl3 with thionyl chloride reduces yields to 72%, while oxalyl chloride necessitates longer reaction times (12 h vs. 2 h) [1].

Table 2: Chlorination Agents for 6-Chloro-3-Methyluracil Synthesis

| Agent | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| PCl3 | 98 | 2 | 95 |

| SOCl2 | 72 | 6 | 87 |

| (COCl)2 | 65 | 12 | 82 |

The formation of copper(II) complexes with 6-chloro-3-methyluracil represents a significant advancement in the coordination chemistry of nucleobase derivatives. The self-assembly process involves the deprotonation of the uracil ligand at the nitrogen-1 position, followed by coordination through a bidentate nitrogen-oxygen donor set [1]. The resulting complex, designated as [Cu(cmu)₂(H₂O)₂]·4H₂O, demonstrates the first structurally characterized coordination compound derived from this particular uracil derivative [1] [2].

The chelation behavior of 6-chloro-3-methyluracil with copper(II) ions follows a systematic coordination pattern. The ligand adopts a bidentate coordination mode, binding through the nitrogen atom at position 3 and the oxygen atom of the carbonyl group at position 4 [1]. This coordination pattern is consistent with other uracil derivatives, where the pyrimidine ring provides multiple potential coordination sites [3] [4]. The presence of the chlorine substituent at position 6 and the methyl group at position 3 influences the electronic properties and steric environment around the metal center, affecting both the stability and reactivity of the resulting complex [1].

The formation dynamics involve several key steps in the self-assembly process. Initial coordination occurs through the lone pair of electrons on the nitrogen atom, followed by chelation through the adjacent carbonyl oxygen. The process is thermodynamically favorable due to the chelate effect, which provides additional stability compared to monodentate coordination [1]. The copper(II) center readily accommodates the bidentate ligand, with two such ligands coordinating in a trans arrangement to form the primary coordination sphere [1].

| Parameter | Value | Measurement Conditions |

|---|---|---|

| Coordination Mode | Bidentate N,O | X-ray crystallography |

| Ligand Arrangement | Trans configuration | Single crystal analysis |

| Formation pH | Neutral conditions | Solution studies |

| Stability Constant | High stability | Thermodynamic measurements |

| Chelate Ring Size | 5-membered | Structural analysis |

Structural Characterization of {CuN₂O₄} Coordination Environments

The structural analysis of the copper(II) complex reveals a distorted octahedral geometry with the formula [Cu(cmu)₂(H₂O)₂]·4H₂O [1]. The coordination environment consists of a {CuN₂O₄} donor set, where two nitrogen atoms and two oxygen atoms from the bidentate 6-chloro-3-methyluracil ligands occupy the equatorial positions, while two water molecules complete the octahedral geometry in the axial positions [1].

Crystallographic analysis provides detailed structural parameters for the complex. The compound crystallizes in the triclinic space group P -1 with cell parameters a = 6.966 ± 0.003 Å, b = 8.253 ± 0.004 Å, c = 9.105 ± 0.004 Å, α = 100.737 ± 0.006°, β = 111.177 ± 0.006°, and γ = 98.352 ± 0.007° [5]. The refinement quality is excellent, with an R-factor of 0.0213, indicating high precision in the structural determination [5].

The distorted octahedral geometry results from the Jahn-Teller effect, which is characteristic of copper(II) d⁹ electronic configuration. This distortion leads to elongation along one of the octahedral axes, typically involving the axial positions occupied by water molecules [1]. The trans arrangement of the 6-chloro-3-methyluracil ligands provides optimal orbital overlap while minimizing steric hindrance between the substituents [1].

The molecular structure exhibits extensive hydrogen bonding interactions, both intramolecular and intermolecular. The coordinated water molecules and the four water molecules of crystallization participate in a complex network of hydrogen bonds, leading to the formation of a three-dimensional supramolecular structure [1]. This hydrogen bonding network contributes significantly to the overall stability of the crystal structure and influences the physical properties of the compound [1].

| Structural Feature | Value | Significance |

|---|---|---|

| Space Group | P -1 | Triclinic symmetry |

| Cell Volume | 466.5 ± 0.4 ų | Compact packing |

| Z Value | 2 | Two formula units per cell |

| Density | 1.543 g/cm³ | Moderate density |

| Temperature | 150 K | Low-temperature measurement |

| Coordination Number | 6 | Octahedral geometry |

| Cu-N Bond Length | ~2.0 Å | Typical Cu-N distance |

| Cu-O Bond Length | ~2.2 Å | Slightly elongated |

Antibacterial Synergy in Metal-Ligand Coordination Systems

The antibacterial activity of the copper(II) complex with 6-chloro-3-methyluracil demonstrates significant enhancement compared to the free ligand alone. The complex exhibits prominent antibacterial effects against both Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) [1] [2]. This broad-spectrum activity is attributed to the synergistic effects arising from the coordination of the ligand to the copper(II) center [1].

The mechanism of antibacterial action involves multiple pathways that are enhanced by the metal-ligand coordination. The copper(II) center can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in bacterial cells [6] [7]. Additionally, the complex can interact with bacterial DNA through intercalation and groove binding, disrupting essential cellular processes [1]. The enhanced lipophilicity resulting from chelation facilitates better penetration through bacterial cell membranes, increasing the bioavailability of the active compound [6].

The coordination environment plays a crucial role in the antibacterial mechanism. The {CuN₂O₄} coordination sphere provides an optimal balance between stability and reactivity, allowing the complex to maintain its integrity while still being able to interact with biological targets [1]. The presence of coordinated water molecules enables additional hydrogen bonding interactions with bacterial biomolecules, further enhancing the binding affinity [1].

Comparative studies demonstrate that the copper(II) complex exhibits superior antibacterial activity compared to the free 6-chloro-3-methyluracil ligand. This enhancement is consistent with the general trend observed in metal-based antimicrobial agents, where coordination to metal centers often results in increased biological activity [6] [7]. The synergistic effect is attributed to the combination of the intrinsic biological activity of the uracil derivative and the antimicrobial properties of the copper(II) ion [1].

| Bacterial Strain | Activity Level | Mechanism | Resistance Profile |

|---|---|---|---|

| E. coli | Prominent | Membrane disruption + DNA interaction | Low resistance |

| P. aeruginosa | Prominent | Enzyme inhibition + ROS generation | Low resistance |

| S. aureus | Prominent | Cell wall targeting + protein denaturation | Low resistance |

| B. cereus | Prominent | Spore formation inhibition | Low resistance |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant